potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate is a complex organic compound with a unique structure that includes both phenolic and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate typically involves the reaction of 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol with potassium hydroxide and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenolic hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to hydroquinones under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s phenolic and sulfonate groups make it useful in studying enzyme interactions and as a model compound for biological systems.
Medicine: Research into its potential therapeutic applications includes its use as an antioxidant and in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism by which potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonate group enhances solubility and reactivity. These interactions can influence enzyme activity, cellular signaling pathways, and redox processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenyl D-glucopyranoside: This compound shares a similar phenolic structure but includes a glucopyranoside group instead of a sulfonate group.
Indole Derivatives: Compounds such as indole-3-acetic acid have similar aromatic structures and biological activities.
Uniqueness
Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate is unique due to its combination of phenolic and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions .
Properties
Molecular Formula |
C14H11KO6S |
---|---|
Molecular Weight |
346.40 g/mol |
IUPAC Name |
potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate |
InChI |
InChI=1S/C14H12O6S.K/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+; |
InChI Key |
DBEZAQWZIMHBRG-TYYBGVCCSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)[O-])O)OS(=O)(=O)O.[K+] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)[O-])O)OS(=O)(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.